Allura Red AC

概要

説明

準備方法

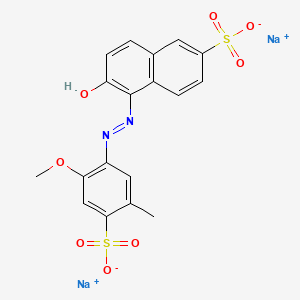

Synthetic Routes and Reaction Conditions: Allura Red AC is synthesized through an azo coupling reaction. The process begins with the diazotization of 5-amino-4-methoxy-2-toluenesulfonic acid, which is then coupled with 6-hydroxy-2-naphthalenesulfonic acid . The reaction conditions typically involve maintaining a low temperature to ensure the stability of the diazonium salt and the subsequent coupling reaction.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale azo coupling reactions under controlled conditions to ensure high yield and purity. The resulting dye is purified and isolated as the sodium salt. The dye can also be converted to its corresponding aluminum lake under aqueous conditions by reacting aluminum oxide with the coloring matter .

化学反応の分析

Types of Reactions: Allura Red AC undergoes various chemical reactions, including:

Oxidation: The dye can be oxidized using agents like hydrogen peroxide, leading to the breakdown of the azo bond.

Substitution: The sulfonate groups in this compound can participate in substitution reactions, particularly under acidic or basic conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of sodium bicarbonate.

Reduction: Sodium dithionite in an aqueous medium.

Substitution: Acidic or basic conditions to facilitate the substitution of sulfonate groups.

Major Products Formed:

Oxidation: Breakdown products of the azo bond.

Reduction: Aromatic amines.

Substitution: Various substituted derivatives depending on the reagents used.

科学的研究の応用

Food Industry Applications

Allura Red AC is predominantly utilized in the following areas:

- Beverages : Commonly found in soft drinks, juices, and flavored waters.

- Confectionery : Used in candies, gummies, and chocolates to provide vibrant color.

- Bakery Products : Added to cakes, pastries, and icings for aesthetic enhancement.

- Dairy Products : Incorporated in ice creams and yogurts to improve visual appeal.

- Meat Products : Sometimes used in processed meats to enhance color.

The FDA has approved this compound for use in food products, and it is one of the most widely consumed synthetic dyes globally, particularly in the United States and Canada .

Health Implications

Research on this compound has raised concerns regarding its potential health effects. Some studies suggest that high consumption may lead to various adverse health outcomes:

- Allergic Reactions : Some individuals may experience hypersensitivity or allergic reactions to this compound.

- Hyperactivity : There is ongoing debate about its role in exacerbating attention deficit hyperactivity disorder (ADHD) symptoms in children.

- Carcinogenic Potential : While long-term studies have not conclusively linked this compound to cancer, some findings indicate it may interact with biological systems in ways that could promote inflammation and potentially contribute to colorectal cancer .

Recent Research Findings

Recent studies have delved into the biological effects of this compound, particularly concerning its interaction with gut microbiota and inflammation:

- Colonic Inflammation : Chronic exposure to this compound has been shown to exacerbate experimental colitis in mice models. This effect is linked to increased levels of serotonin (5-HT) and impaired epithelial barrier function .

- DNA Damage : Studies indicate that this compound can cause DNA damage and alter gut microbiota composition, potentially leading to inflammatory responses .

- Human Serum Albumin Interaction : Research has demonstrated that this compound binds with human serum albumin (HSA), which could affect its distribution and metabolism within the body. This binding interaction suggests a potential for altered pharmacokinetics of drugs when consumed alongside this dye .

Analytical Methods for Detection

Given the widespread use of this compound, various analytical methods have been developed for its detection in food products:

| Methodology | Description |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Utilized for quantifying this compound concentrations in food samples. |

| Surface Enhanced Raman Spectroscopy (SERS) | Developed using silver nanorod arrays for rapid detection of this compound with high sensitivity. |

| Voltammetry Techniques | Employed for detecting low concentrations of this compound in complex food matrices. |

These methods are crucial for ensuring food safety and compliance with regulatory standards regarding synthetic dye usage .

Regulatory Status

This compound is regulated by various health authorities worldwide. The FDA has established an acceptable daily intake (ADI) level for this dye, while some countries have imposed restrictions or bans due to health concerns. Continuous monitoring and research are essential to assess its safety profile as new data emerge .

作用機序

The mechanism by which Allura Red AC exerts its effects involves its interaction with various biological molecules. The dye can interact with proteins, enzymes, and cellular membranes, potentially leading to changes in their structure and function . In the gut, this compound can affect the microbiome and intestinal barrier function, leading to inflammation and other adverse effects . The dye’s interaction with DNA and its potential to cause oxidative stress are also areas of active research .

類似化合物との比較

Allura Red AC is part of the azo dye family, which includes other compounds such as:

Amaranth (Red 2): Previously used as a food dye but banned in many countries due to health concerns.

Erythrosine (Red 3): Another red dye used in food and pharmaceuticals, known for its potential thyroid toxicity.

Sunset Yellow FCF (Yellow 6): A yellow azo dye used in food products, with similar applications and potential health concerns.

Uniqueness of this compound: this compound is unique in its widespread use and regulatory approval in many countries. It has largely replaced other red dyes like Amaranth and Erythrosine due to its relatively better safety profile and vibrant color .

特性

CAS番号 |

25956-17-6 |

|---|---|

分子式 |

C18H16N2NaO8S2 |

分子量 |

475.5 g/mol |

IUPAC名 |

disodium;6-hydroxy-5-[(2-methoxy-5-methyl-4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |

InChI |

InChI=1S/C18H16N2O8S2.Na/c1-10-7-14(16(28-2)9-17(10)30(25,26)27)19-20-18-13-5-4-12(29(22,23)24)8-11(13)3-6-15(18)21;/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27); |

InChIキー |

DZYBEOXTUJOKAP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1S(=O)(=O)[O-])OC)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O.[Na+].[Na+] |

正規SMILES |

CC1=CC(=C(C=C1S(=O)(=O)O)OC)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)O)O.[Na] |

外観 |

Solid powder |

Color/Form |

Dark red powde |

melting_point |

300 °C[US EPA; High Production Volume (HPV) Challenge Program. The HPV voluntary challenge chemical list. Robust summaries and test plans. 2-Naphthalenesulfonic acid, 6-hydroxy-5- |

Key on ui other cas no. |

25956-17-6 |

物理的記述 |

Dark red powder or granules |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

In water, 2.25X10+5 mg/L at 25 °C In 50% alcohol, 1.3% Solubility at 25 °C: in ethanol, 0.001 g/100 mL; in glycerol, 3.0 g/100 mL; in propylene glycol, 1.5 g/100 mL |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Allura Red AC dye; CI 16035; CI-16035; CI16035; Curry red; FD & C Red no. 40; Food Red 17; Fancy Red; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Does Allura Red AC interact with proteins in the body?

A1: Yes. Studies show that this compound binds to bovine serum albumin (BSA), a major carrier protein in blood plasma. [] This interaction is primarily driven by hydrophobic forces. []

Q2: What is the molecular formula and weight of this compound?

A2: this compound, also known as disodium 6-hydroxy-5-((2-methoxy-5-methyl-4-sulfophenyl)azo)-2-naphthalenesulfonate, has the molecular formula C18H14N2Na2O8S2 and a molecular weight of 496.42 g/mol. [, ]

Q3: What spectroscopic techniques are used to characterize this compound?

A3: Several spectroscopic methods are employed, including UV-vis absorption spectroscopy, fluorescence spectroscopy, and infrared spectroscopy. These techniques provide insights into the compound's electronic structure and vibrational modes, enabling identification and quantification. [, , , ]

Q4: How does the stability of this compound vary with pH?

A4: Studies on the degradation of this compound using the Fenton reaction show that it is most effectively degraded at a near-neutral pH of 7, compared to acidic conditions (pH 2 and 5). [] This suggests that this compound may be more stable under acidic conditions.

A4: The scientific literature reviewed does not primarily focus on the catalytic properties of this compound. Research primarily focuses on its behavior as a substrate in degradation reactions.

A4: The provided literature primarily focuses on experimental investigations of this compound and does not delve deeply into computational chemistry studies.

Q5: The provided literature does not contain information on the structure-activity relationship of this compound and its analogues.

A5: The reviewed research primarily focuses on analytical methods for this compound detection and degradation studies, and does not provide information on specific formulation strategies.

Q6: Are there regulations regarding the use of this compound in food?

A8: Yes. The European Union and other countries have established acceptable daily intake (ADI) levels for this compound as a food additive. [, , ] Regulations aim to ensure consumer safety by limiting exposure.

Q7: Have any studies investigated the effects of this compound on cognitive function in animals?

A7: The provided literature does not discuss resistance or cross-resistance related to this compound.

Q8: Are there any potential substitutes for this compound as a food colorant?

A24: Yes, one study explored alternative dyes for use in edge wick analysis of packaging materials and found this compound to be a suitable substitute for amaranth. [] The choice of substitute depends on the specific application and desired properties.

Q9: How is this compound typically removed from industrial wastewater?

A25: Various methods are being investigated for the removal of this compound from wastewater, including adsorption onto materials like sawdust, [] degradation using Fenton processes, [, ] and biological treatment methods employing bacteria. []

A26: The research on this compound utilizes a range of analytical techniques including high-performance liquid chromatography (HPLC), UV-vis spectrophotometry, and various electrochemical methods. Access to these tools and expertise in analytical chemistry is crucial for characterizing and quantifying this compound in various matrices. [, , , ]

A9: The provided literature primarily focuses on recent studies and does not extensively delve into the historical development of this compound.

Q10: Does research on this compound involve collaborations across different scientific disciplines?

A28: Yes. The study of this compound spans various disciplines, including analytical chemistry, food science, toxicology, and environmental science. For instance, researchers studying the degradation of this compound collaborate with material scientists to develop effective adsorbents. [, ] Similarly, toxicologists collaborate with analytical chemists to assess potential health risks. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。